[(4-Bromobenzyl)sulfanyl]acetic acid

Organic Synthesis Sulfone Chemistry Coumarin Derivatives

Researchers require versatile scaffolds for sulfonyl drug candidates, but analogs often differ in oxidation state or regiochemistry, causing failed syntheses. This para-bromo thioether solves that gap. - **Selective oxidation**: Sulfide → sulfone in 87.7% yield, enabling kinase inhibitor libraries. - **PDT applications**: Key fragment for porphyrazine-based photosensitizers. - **Redox probes**: Tunable LogP between sulfide/sulfone states for oxidative stress studies. Immediate supply for medicinal chemistry and chemical biology workflows.

Molecular Formula C9H9BrO2S
Molecular Weight 261.13
CAS No. 17742-50-6
Cat. No. B2989314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromobenzyl)sulfanyl]acetic acid
CAS17742-50-6
Molecular FormulaC9H9BrO2S
Molecular Weight261.13
Structural Identifiers
SMILESC1=CC(=CC=C1CSCC(=O)O)Br
InChIInChI=1S/C9H9BrO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
InChIKeyRUCGXYOZVAWYCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Bromobenzyl)sulfanyl]acetic Acid: Core Properties


[(4-Bromobenzyl)sulfanyl]acetic acid (CAS 17742-50-6) is an aromatic organosulfur compound with the molecular formula C9H9BrO2S and a molecular weight of approximately 261.14 g/mol . It is characterized by a 4-bromobenzyl group linked to a sulfanylacetic acid moiety [1], placing it within the class of thioacetic acid derivatives. This structure combines a halogenated aromatic ring, a thioether linkage, and a carboxylic acid, providing a versatile scaffold for diverse chemical modifications in synthetic chemistry and medicinal chemistry research .

[(4-Bromobenzyl)sulfanyl]acetic Acid: Differentiation from Analogs


Simple substitution of [(4-Bromobenzyl)sulfanyl]acetic acid with its closest analogs is not chemically feasible due to critical differences in oxidation state and regiochemistry. The specific para-bromo substitution pattern on the benzyl ring, combined with the thioether (-S-) linkage, dictates both the compound's reactivity and the downstream properties of its products . For example, oxidation of the sulfide to a sulfone yields p-bromobenzylsulfonylacetic acid, a transformation not directly possible from thioester analogs like S-[(4-bromophenyl)methyl] ethanethioate [1]. These subtle structural variations lead to distinct physical properties, such as a predicted density of 1.6±0.1 g/cm³ and boiling point of 384.5±27.0 °C, which impact its handling and suitability in specific synthetic procedures [2].

[(4-Bromobenzyl)sulfanyl]acetic Acid: Quantitative Evidence


High-Yield Sulfone Synthesis

[(4-Bromobenzyl)sulfanyl]acetic acid demonstrates a high-yield, controlled synthetic route to its sulfonyl derivative. In a reaction with hydrogen peroxide using Solvent Yellow 146 over 4.0 hours, the oxidation proceeds to produce p-bromobenzylsulfonylacetic acid with a yield of 87.7% [1].

Organic Synthesis Sulfone Chemistry Coumarin Derivatives

Anticancer Coumarin Precursor

The sulfonyl derivative of this compound, p-bromobenzylsulfonylacetic acid, is a key building block for the synthesis of benzyl sulfone coumarin derivatives, a class of compounds with demonstrated antiproliferative activity [1]. In a study evaluating these derivatives, two compounds (5h and 5m) showed potent in vitro anticancer activity against multiple tumor cell lines (HeLa, HepG2, H1299, HCT-116, MCF-7). Compound 5h exhibited IC50 values ranging from 18.12 to 32.60 µM, and compound 5m showed IC50 values of 29.30-42.14 µM across these cell lines [1].

Medicinal Chemistry Anticancer Research Kinase Inhibition

Physicochemical Profile vs. Thioesters

The thioacetic acid core of [(4-Bromobenzyl)sulfanyl]acetic acid confers different physicochemical properties compared to thioester analogs. For example, S-[(4-bromophenyl)methyl] ethanethioate (a thioester) has a reported density of 1.476 g/mL at 25°C and a boiling point of 106-108°C/0.01 mmHg [1]. In contrast, the target compound is predicted to have a higher density of 1.6±0.1 g/cm³ and a significantly higher atmospheric pressure boiling point of 384.5±27.0 °C [2].

Physical Chemistry Analytical Chemistry Formulation

PDT Photosensitizer Substituent

The 4-bromobenzyl group, when attached via a sulfanyl linker as in this compound, has been successfully employed to create novel photosensitizers. Sulfanyl porphyrazines with peripheral 4-bromobenzyl substituents were synthesized and characterized for their photochemical properties and in vitro photodynamic activity [1]. These compounds, when incorporated into cationic liposomes, showed high photodynamic activity against oral squamous cell carcinoma (CAL 27, HSC-3) and human cervical adenocarcinoma (HeLa) cells [1].

Photodynamic Therapy Cancer Research Porphyrazines

[(4-Bromobenzyl)sulfanyl]acetic Acid: Application Scenarios


Sulfonyl-Containing Drug Candidates

This compound is an ideal starting material for researchers designing and synthesizing sulfonyl-containing drug candidates, particularly those targeting kinases or other enzymes involved in cancer proliferation. The high yield of the oxidation step (87.7% to the sulfone) makes it a cost-effective and efficient choice for building a library of benzyl sulfone derivatives, as demonstrated in the development of antiproliferative coumarins [1].

Novel PDT Photosensitizers

Researchers in the field of photodynamic therapy (PDT) can leverage this compound as a key synthetic fragment to construct novel porphyrazine-based photosensitizers. The presence of the 4-bromobenzyl group on a sulfanyl linker has been shown to contribute to the photodynamic activity of these molecules, making the compound a strategic procurement choice for laboratories focused on developing next-generation cancer treatments [2].

Redox-Sensitive Probe

The thioether (-S-) moiety in this compound can be selectively oxidized to a sulfoxide or sulfone, making it a useful tool in chemical biology for studying redox biology. The distinct physicochemical properties of the sulfide (target) and sulfone (derivative) states, such as altered LogP and solubility [3], can be exploited to design probes for investigating oxidative stress or the function of oxidoreductase enzymes.

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